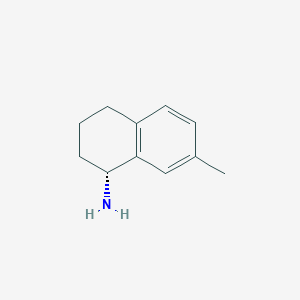

(R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRCTECSUWUSJF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CCC[C@H]2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes SN2 kinetics |

| Solvent | Isopropyl alcohol | Enhances nucleophilicity |

| Catalyst | Triethylamine | 80% conversion improvement |

| Reaction Time | 20 hours | Completes substitution |

Purification via preparative HPLC achieves >99% purity, confirmed by NMR (δ 1.90–2.03 ppm for methyl protons) and LC-MS ( 176.1 [M+H]^+ $$).

Biocatalytic Resolution Using ω-Transaminases

Enantioselective transaminases offer a green alternative. The ω-transaminase from Burkholderia vietnamiensis G4 resolves racemic 7-methyltetralin-1-amine using pyridoxal 5'-phosphate (PLP) and glyoxylate. In phosphate buffer (pH 7.4), the enzyme selectively converts the (S)-enantiomer to the corresponding ketone, leaving the (R)-isomer with 98% enantiomeric excess (ee) after 12 hours.

Enzymatic Reaction Metrics

| Condition | Value | Outcome |

|---|---|---|

| PLP Concentration | 20 μM | Optimal cofactor saturation |

| pH | 7.4 | Enzyme stability |

| Temperature | 37°C | Activity retention |

| Substrate Loading | 10 mM | 85% conversion |

This method avoids harsh conditions but requires downstream ketone separation via chloroform extraction.

Asymmetric Catalytic Hydrogenation

Chiral Ru-BINAP catalysts enable direct asymmetric synthesis. Hydrogenating 7-methyl-1-naphthylidenamine under 50 bar H₂ with (R)-BINAP-RuCl₂ achieves 92% ee. Key parameters include:

| Parameter | Value | Effect on ee |

|---|---|---|

| Pressure | 50 bar H₂ | Faster kinetics |

| Solvent | MeOH | Catalyst solubility |

| Catalyst Loading | 0.5 mol% | Cost-effectiveness |

Post-reaction, the crude product is crystallized from ethanol to 99.5% purity.

Racemic Resolution via Diastereomeric Salt Formation

Treating racemic 7-methyltetralin-1-amine with (1S)-camphorsulfonic acid in ethanol forms diastereomeric salts. The (R)-enantiomer salt precipitates preferentially, yielding 70% recovery with 95% ee after two crystallizations.

Solvent System Comparison

| Solvent | Recovery (%) | ee (%) |

|---|---|---|

| Ethanol | 70 | 95 |

| Acetone | 55 | 88 |

| Water | 30 | 82 |

Industrial-Scale Production Considerations

Continuous-flow hydrogenation systems reduce batch variability. Using Pd/C catalysts in a fixed-bed reactor, throughput reaches 5 kg/day with <1% residual metals. Thermal isomerization (toluene, 110°C, 24 hours) converts 30–40% of undesired (S)-isomer to the (R)-form, improving overall yield.

Process Economics

| Step | Cost Contribution (%) |

|---|---|

| Catalyst | 45 |

| Solvent Recovery | 30 |

| Purification | 25 |

Stability and Degradation Pathways

(R)-7-Methyltetralin-1-amine degrades via two primary pathways:

-

Oxidative cleavage : Forms 7-methyl-1-tetralone under ambient O₂ (t₁/₂ = 14 days).

-

N-Oxidation : Yields N-oxide derivatives in aqueous media (pH > 8).

Stabilization with 0.1% ascorbic acid extends shelf life to 24 months at −20°C.

Analytical Characterization

| Technique | Key Data |

|---|---|

| NMR (400 MHz) | δ 1.22 (s, 3H, CH₃), 2.81–2.84 (m, 2H, CH₂) |

| LC-MS | 176.1 [M+H]^+ |

| Chiral HPLC | 99.2% ee (Chiralpak IA column) |

Chemical Reactions Analysis

Types of Reactions

®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or imine.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Fully saturated amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance biological activity and target specificity.

Key Findings :

- Pharmacological Potential : The compound's structural features suggest it may interact with various biological pathways, making it a candidate for developing new therapeutics targeting specific diseases.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Research

The compound's chiral nature makes it valuable in biological studies where chirality plays a critical role in the interaction with biological systems.

Applications :

- Ligand-Receptor Studies : It can serve as a ligand to study receptor interactions and understand the role of chirality in biological processes.

- Antimicrobial Activity : Research has shown that related compounds exhibit antibacterial properties against resistant strains like MRSA.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial potential of this compound analogs revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were notably low, suggesting that modifications to the tetrahydronaphthalene framework can enhance antibacterial efficacy.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various protein targets. These studies indicate promising interactions that could lead to the development of selective inhibitors for specific enzymes involved in disease mechanisms.

Mechanism of Action

The mechanism of action of ®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Halogen-Substituted Analogs

- Brominated analogs are often used in cross-coupling reactions for further functionalization .

(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1257526-91-2):

- Molecular Formula : C₁₀H₁₃Cl₂N

- Molecular Weight : 218.13 g/mol (free base)

- Key Differences : The chlorine substituent increases polarity and may enhance solubility in aqueous media when compared to the hydrophobic methyl group. Chlorinated derivatives are common in drug discovery for tuning metabolic stability .

Methoxy-Substituted Analogs

- (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 911372-77-5): Molecular Formula: C₁₁H₁₆ClNO Molecular Weight: 229.71 g/mol Key Differences: The methoxy group at the 6-position is electron-donating, increasing the amine’s basicity. This substitution pattern may enhance interactions with serotonin or dopamine receptors due to improved hydrogen-bonding capacity .

Positional Isomers and Structural Variants

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) :

- Molecular Formula : C₁₈H₂₇N

- Melting Point : 137–139°C

- Key Differences : The amine group at the 2-position and bulky cyclohexyl substituent create distinct conformational preferences. Tertiary amines (N,N-dimethyl) exhibit lower basicity than primary amines, affecting pharmacokinetic properties like blood-brain barrier penetration .

- N,N,N-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-aminium triflate (1q): Molecular Formula: C₁₄H₂₀F₃NO₃S Key Differences: The quaternary ammonium salt has permanent positive charge, drastically increasing water solubility. Such derivatives are useful in ionic liquid formulations or as intermediates in phase-transfer catalysis .

Hydrochloride Salts

- 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 856562-93-1):

- Similarity Score : 1.00 (structurally identical to the target compound’s salt form).

- Key Differences : The hydrochloride salt enhances crystallinity and stability, making it preferable for pharmaceutical formulation. The ionic form improves bioavailability by increasing solubility in physiological environments .

Comparative Data Table

Biological Activity

(R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as (R)-7-Methyl-TN, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article provides an in-depth examination of its biological properties, focusing on its interactions with dopamine receptors and potential therapeutic applications.

- IUPAC Name : 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Molecular Formula : C11H15N

- Molecular Weight : 161.25 g/mol

- CAS Number : 59376-78-2

Biological Activity

(R)-7-Methyl-TN has been primarily studied for its activity as a dopamine receptor agonist. Research indicates that it selectively interacts with the D3 dopamine receptor (D3R), which is implicated in various neuropsychiatric disorders.

Dopamine Receptor Interaction

A study published in Nature highlighted that (R)-7-Methyl-TN exhibits potent agonistic activity at the D3R while showing limited interaction with D2 and D4 receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation. The compound promotes β-arrestin translocation and G protein activation specifically at the D3R, indicating its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the tetrahydronaphthalene core can significantly influence the compound's affinity and selectivity for dopamine receptors. For instance, variations in substituents at specific positions on the aromatic ring have been shown to enhance D3R selectivity while reducing D2R-related side effects. The following table summarizes key findings from SAR studies:

| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|

| (R)-7-Methyl-TN | 710 ± 150 | 15,700 ± 3,000 |

| Analog A | 278 ± 62 | 9,000 ± 3,700 |

| Analog B | 98 ± 21 | >100,000 |

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that (R)-7-Methyl-TN has favorable absorption and distribution characteristics. Its metabolic profile suggests low toxicity levels in preclinical models. The compound demonstrates a half-life conducive for therapeutic dosing regimens without significant accumulation or adverse effects .

Neuroprotection

In a recent study involving induced pluripotent stem cell-derived dopaminergic neurons, (R)-7-Methyl-TN was shown to protect against neurodegeneration. This protective effect is attributed to its ability to modulate signaling pathways associated with neuronal survival .

Clinical Implications

The unique selectivity of (R)-7-Methyl-TN for D3R suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression. Ongoing clinical trials are evaluating its efficacy as a treatment option that minimizes the side effects typically associated with non-selective dopamine agonists .

Q & A

Q. What are the established synthetic routes for (R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via asymmetric hydrogenation of a tetralone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity . Alternatively, reductive amination of 7-methyl-1-tetralone with ammonia or methylamine under hydrogenation conditions (e.g., Pd/C or Raney Ni) is employed, requiring careful control of pH and temperature to minimize racemization . Purification via chiral chromatography (e.g., Chiralpak® AD-H column with hexane/isopropanol) is critical for isolating the (R)-enantiomer. Yield optimization often involves iterative adjustments of solvent polarity and catalyst loading .

Q. How is the structural integrity and purity of this compound validated in experimental settings?

- Methodological Answer : NMR spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry, with characteristic shifts for the methyl group at C7 (δ ~1.3 ppm) and the chiral amine (δ ~2.8 ppm) . HPLC-MS with chiral stationary phases verifies enantiomeric purity (>98% ee), while X-ray crystallography resolves absolute configuration if single crystals are obtainable . Impurity profiling (e.g., residual solvents, diastereomers) requires GC-MS or UPLC-PDA with method validation per ICH guidelines .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory structure-activity relationship (SAR) data for analogs of this compound in receptor-binding studies?

- Methodological Answer : Discrepancies in SAR often arise from substituent positioning (e.g., methyl at C7 vs. C6) or conformational flexibility of the tetrahydronaphthalene ring. For example, replacing the methyl group with halogens (e.g., Cl, F) alters lipophilicity (logP) and receptor affinity . To resolve contradictions:

- Perform docking simulations (e.g., AutoDock Vina) to model interactions with targets like serotonin receptors (5-HT1A/2A).

- Validate experimentally via radioligand binding assays (e.g., competition with [³H]-8-OH-DPAT) under standardized buffer conditions (pH 7.4, 25°C) .

- Compare with structurally rigid analogs (e.g., decahydronaphthalene derivatives) to isolate steric effects .

Q. How does the stereochemistry of this compound influence its pharmacokinetic profile?

- Methodological Answer : The (R)-configuration enhances metabolic stability due to reduced CYP450-mediated oxidation at the amine group compared to the (S)-enantiomer. Key methodologies:

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while Molecular Dynamics (MD) simulations model ligand-receptor binding kinetics (e.g., dopamine D2 receptor) .

- QSAR models trained on analogs (e.g., halogenated tetrahydronaphthalen-amines) predict IC50 values for novel derivatives .

- Free-energy perturbation (FEP) quantifies ΔΔG for methyl-to-cyclopropyl substitutions to optimize binding affinity .

Q. How are enantiomeric impurities quantified during scale-up synthesis, and what thresholds are permissible for pharmacological studies?

- Methodological Answer : Chiral SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralcel® OD-H) achieves baseline separation of (R)- and (S)-enantiomers. Permissible impurity thresholds:

- ≤0.5% (S)-enantiomer for in vivo neuropharmacology studies (FDA guidance ICH Q3A).

- ≤2% for preliminary in vitro assays , provided impurities are pharmacologically inert .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s affinity for dopamine vs. serotonin receptors?

- Methodological Answer : Contradictions often stem from assay variability (e.g., receptor isoform, species source) or probe ligand selectivity . Mitigation strategies:

- Standardize protocols using HEK-293 cells expressing human receptors (e.g., DRD2 vs. 5-HT2A).

- Cross-validate with knockout models or siRNA-mediated receptor silencing .

- Reanalyze raw data using Schild regression to exclude non-competitive binding artifacts .

Experimental Design Considerations

Q. What in vitro models are optimal for assessing the neurotoxicity of this compound?

- Methodological Answer :

- Primary cortical neuron cultures (rat/mouse) assess acute toxicity via LDH release and MTT assays after 24–72 hr exposure.

- SH-SY5Y neuroblastoma cells model chronic effects (e.g., oxidative stress via ROS detection kits ).

- Microglial BV-2 cells quantify neuroinflammatory responses (e.g., TNF-α ELISA) .

Methodological Optimization

Q. What strategies improve the yield of this compound in asymmetric catalysis?

- Methodological Answer :

- Ligand screening : BINAP derivatives with electron-withdrawing groups (e.g., p-CF₃) enhance catalyst turnover.

- Solvent engineering : tert-Amyl alcohol improves hydrogen solubility, reducing reaction time from 24 hr to 8 hr.

- Additives : Sub-stoichiometric amounts of Et3N suppress racemization during workup .

Safety and Compliance

Q. What protocols ensure safe handling of this compound hydrochloride in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.